N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide
Description
This compound features a benzothiophene core fused with a tetrahydro ring system, substituted at the 3-position with a methylcarbamoyl group. The benzothiazole moiety is attached via a carboxamide linkage at position 5.
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-19-17(23)15-11-4-2-3-5-13(11)25-18(15)21-16(22)10-6-7-12-14(8-10)24-9-20-12/h6-9H,2-5H2,1H3,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPWPQZWBMYPLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide, the following steps are typically involved:
Formation of the benzothiophene moiety: : The construction of the benzothiophene ring is often achieved through cyclization reactions involving substituted aniline and acetyl chloride in the presence of a Lewis acid catalyst.
Introduction of the benzothiazole component: : The benzothiazole ring is usually synthesized through cyclization of 2-aminothiophenol with formic acid or its derivatives.
Coupling reactions: : Finally, the benzothiazole and benzothiophene intermediates are coupled through amide bond formation using appropriate reagents like carbodiimides under mild conditions.
Industrial Production Methods
For industrial-scale production, optimizing the reaction conditions for yield, purity, and cost-effectiveness is critical. This often involves:
Utilizing continuous flow reactors for efficient heat and mass transfer.
Employing solid-phase synthesis techniques to streamline purification processes.
Implementing green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: : Conversion of thioether groups to sulfoxides or sulfones using oxidizing agents like m-chloroperoxybenzoic acid.
Reduction: : Selective reduction of carbonyl groups using reducing agents such as sodium borohydride.
Substitution: : Halogenation reactions using halogenating agents like bromine or chlorine to introduce halogen atoms.
Common Reagents and Conditions
Oxidation: : m-Chloroperoxybenzoic acid, performed at room temperature in an organic solvent like dichloromethane.
Reduction: : Sodium borohydride in ethanol or methanol at low temperatures.
Substitution: : Elemental halogens or N-halosuccinimides in the presence of a suitable solvent and catalyst.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Corresponding alcohols or hydrocarbons.
Substitution: : Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactive sites allow for various modifications, making it useful in designing new organic materials and catalysts.
Biology
In biological research, derivatives of this compound can act as molecular probes for studying enzyme mechanisms, protein interactions, and cellular pathways.
Medicine
Medically, N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide is explored for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its unique structure provides multiple binding sites for interaction with biological targets.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as specialty polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide exerts its effects depends on its specific application. In pharmacology:
Molecular Targets: : It interacts with proteins, enzymes, and receptors involved in various biological processes.
Pathways: : It may inhibit enzyme activity, block receptor-ligand interactions, or modulate signal transduction pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural and Molecular Comparisons
Critical Analysis of Substituent Effects
- Methylcarbamoyl vs. Cyano Groups: The methylcarbamoyl group in the target compound may enhance hydrogen-bonding interactions compared to the cyano group in , which is smaller and more electronegative. This could improve target affinity but reduce membrane permeability .
- Benzothiazole vs.
- Chlorophenyl vs. Phenyl Groups : The 2-chlorophenyl group in increases lipophilicity and steric bulk, which may improve binding to hydrophobic pockets but reduce aqueous solubility .
Biological Activity
N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound possesses a unique molecular structure characterized by a benzothiazole core and a tetrahydro-benzothiophene moiety. Its IUPAC name reflects its complex architecture:
- IUPAC Name : this compound
- Molecular Formula : C18H17N3O2S
The synthesis typically involves multi-step reactions starting from ortho-aminothiophenol derivatives and nitriles to form the benzothiazole ring. Subsequent reactions introduce the benzothiophen group and the methylcarbamoyl moiety through nucleophilic substitution .
1. Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by targeting specific enzymes involved in cell cycle regulation. For instance, it has been demonstrated to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression .
2. Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has shown activity against acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's. The inhibition of AChE can enhance cholinergic neurotransmission and may provide therapeutic benefits in cognitive disorders .
This compound interacts with various molecular targets:
- Enzyme Interaction : The compound binds to active sites of enzymes such as AChE and CDKs, modulating their activity and influencing downstream signaling pathways.
- Cellular Pathways : By inhibiting specific enzymes involved in cellular processes, it can induce apoptosis in cancer cells and reduce inflammation .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing this compound?
Answer: The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the tetrahydrobenzothiophene core followed by coupling with the benzothiazole-carboxamide moiety. Key steps include:
- Amidation reactions (e.g., using acid chlorides or carbodiimide coupling agents) to introduce the methylcarbamoyl group .
- Cyclization and purification via column chromatography or recrystallization .
Characterization requires:
- Spectroscopic techniques :
- 1H/13C NMR to confirm regiochemistry and substituent integration.
- IR spectroscopy to identify carbonyl (C=O) and amide (N–H) functional groups .
- Mass spectrometry (LC-MS/HRMS) to verify molecular weight and fragmentation patterns .
Q. Table 1: Key Characterization Techniques
| Technique | Purpose | Example Data from Evidence |
|---|---|---|
| 1H NMR | Confirm proton environments | δ 7.8–8.2 ppm (aromatic H) |
| HRMS | Validate molecular formula | m/z 412.1234 [M+H]+ |
| IR | Identify functional groups | 1680 cm⁻¹ (C=O stretch) |
Q. How can researchers optimize reaction conditions for its synthesis?
Answer: Use statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions . For example:
- Factorial designs to screen critical variables (e.g., reaction time, stoichiometry).
- Response Surface Methodology (RSM) to model interactions between parameters and maximize yield .
Critical parameters to optimize:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance amidation efficiency .
- Catalyst selection : Use coupling agents like HATU for sterically hindered reactions .
Q. What analytical techniques are critical for confirming its purity and stability?
Answer:
- HPLC/Purity analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under controlled atmospheres.
- Accelerated stability studies : Expose the compound to humidity (75% RH) and elevated temperatures (40°C) to simulate degradation pathways .
Advanced Research Questions
Q. How can computational modeling predict reactivity and regioselectivity in its synthesis?
Answer:
Q. Methodological workflow :
Use Gaussian or ORCA for DFT optimization of intermediates.
Apply machine learning (e.g., ICReDD’s reaction path search) to prioritize synthetic routes .
Q. How should researchers address discrepancies between experimental and theoretical data (e.g., NMR shifts vs. predicted values)?
Answer:
- Validate computational models : Calibrate DFT-predicted NMR shifts against experimental data for similar compounds .
- Cross-check with 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous assignments .
- Statistical error analysis : Calculate root-mean-square deviations (RMSD) between predicted and observed values to refine models .
Q. What in silico methods are effective for assessing its physicochemical properties (e.g., solubility, logP)?
Answer:
Q. Table 2: Computational Tools for Property Prediction
| Tool | Application | Reference |
|---|---|---|
| Gaussian | DFT for electronic properties | |
| GROMACS | Solubility simulations | |
| ICReDD | Reaction pathway optimization |
Q. What experimental strategies validate proposed mechanisms of biological activity?
Answer:
- Enzyme inhibition assays : Measure IC50 values against target proteins (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and stoichiometry .
- Metabolomic profiling : Use LC-MS/MS to identify downstream metabolites in cellular models .
Q. How to design experiments for studying structure-activity relationships (SAR) of derivatives?
Answer:
- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., halogens, methyl groups) on the benzothiazole or tetrahydrobenzothiophene moieties .
- Multivariate analysis : Corrogate biological activity (e.g., IC50) with electronic (Hammett σ) or steric (Taft ES) parameters using PLS regression .
Q. Example design matrix :
| Derivative | Substituent (R) | logP (predicted) | IC50 (μM) |
|---|---|---|---|
| 1 | -Cl | 3.2 | 0.45 |
| 2 | -OCH3 | 2.8 | 1.20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
